molecular formula C17H18FN3O3S B3347988 6-Amino-1-cyclopropyl-8-fluoro-4-oxo-7-(thiomorpholin-4-yl)-1,4-dihydroquinoline-3-carboxylic acid CAS No. 148927-12-2

6-Amino-1-cyclopropyl-8-fluoro-4-oxo-7-(thiomorpholin-4-yl)-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B3347988
CAS No.: 148927-12-2
M. Wt: 363.4 g/mol
InChI Key: CHVILWZHRHTRGR-UHFFFAOYSA-N
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Description

6-Amino-1-cyclopropyl-8-fluoro-4-oxo-7-(thiomorpholin-4-yl)-1,4-dihydroquinoline-3-carboxylic acid is a quinoline derivative with a complex molecular structure. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have various applications in medicine, food, catalysts, dyes, materials, and electronics. This compound, in particular, has shown potential in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Friedländer synthesis, which involves the condensation of an o-aminobenzaldehyde with a suitable ketone in the presence of an acid catalyst

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.

  • Addition: Electrophilic addition reactions can be performed using strong acids like sulfuric acid (H₂SO₄).

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Formation of reduced quinoline derivatives.

  • Substitution: Introduction of various functional groups.

  • Addition: Formation of adducts with electrophiles.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its biological activity, including antimicrobial and antiviral properties.

  • Medicine: Investigated for its potential use as a therapeutic agent in treating infections and other diseases.

  • Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

This compound can be compared with other quinoline derivatives, such as ciprofloxacin and moxifloxacin, which are also used as antibacterial agents. While these compounds share similarities in their core structure, the presence of the thiomorpholin-4-yl group in this compound provides unique chemical and biological properties that distinguish it from others.

Comparison with Similar Compounds

  • Ciprofloxacin

  • Moxifloxacin

  • Norfloxacin

  • Ofloxacin

Properties

IUPAC Name

6-amino-1-cyclopropyl-8-fluoro-4-oxo-7-thiomorpholin-4-ylquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3S/c18-13-14-10(7-12(19)15(13)20-3-5-25-6-4-20)16(22)11(17(23)24)8-21(14)9-1-2-9/h7-9H,1-6,19H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVILWZHRHTRGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)N4CCSCC4)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30437325
Record name 6-Amino-1-cyclopropyl-8-fluoro-4-oxo-7-(thiomorpholin-4-yl)-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148927-12-2
Record name 6-Amino-1-cyclopropyl-8-fluoro-4-oxo-7-(thiomorpholin-4-yl)-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Amino-1-cyclopropyl-8-fluoro-4-oxo-7-(thiomorpholin-4-yl)-1,4-dihydroquinoline-3-carboxylic acid
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6-Amino-1-cyclopropyl-8-fluoro-4-oxo-7-(thiomorpholin-4-yl)-1,4-dihydroquinoline-3-carboxylic acid
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6-Amino-1-cyclopropyl-8-fluoro-4-oxo-7-(thiomorpholin-4-yl)-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 4
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6-Amino-1-cyclopropyl-8-fluoro-4-oxo-7-(thiomorpholin-4-yl)-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 5
6-Amino-1-cyclopropyl-8-fluoro-4-oxo-7-(thiomorpholin-4-yl)-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 6
6-Amino-1-cyclopropyl-8-fluoro-4-oxo-7-(thiomorpholin-4-yl)-1,4-dihydroquinoline-3-carboxylic acid

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